molecular formula C26H26Cl2N4O3S B15144690 ATX inhibitor 14

ATX inhibitor 14

Cat. No.: B15144690
M. Wt: 545.5 g/mol
InChI Key: LWAWVSPPYJMUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATX inhibitor 14 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This signaling pathway is associated with various physiological and pathological processes, including cell proliferation, migration, and cytokine production .

Preparation Methods

The preparation of ATX inhibitor 14 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ATX inhibitor 14 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ATX inhibitor 14 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ATX inhibitor 14 involves the inhibition of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathway mediated by lysophosphatidic acid and its receptors, leading to a reduction in cell proliferation, migration, and cytokine production. The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid and the downstream signaling cascades .

Comparison with Similar Compounds

ATX inhibitor 14 can be compared with other similar compounds, such as GLPG1690, BBT-877, and BLD-0409. These compounds also target the autotaxin-lysophosphatidic acid signaling pathway but may differ in their chemical structure, potency, and specificity. The uniqueness of this compound lies in its specific binding mode and its ability to modulate the activity of autotaxin without affecting other enzymes in the ecto-nucleotide pyrophosphatase/phosphodiesterase family .

Similar compounds include:

  • GLPG1690
  • BBT-877
  • BLD-0409

These compounds have shown promise in clinical trials and are being investigated for their potential therapeutic applications .

Properties

Molecular Formula

C26H26Cl2N4O3S

Molecular Weight

545.5 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl N-[1-ethyl-5-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]indol-3-yl]carbamate

InChI

InChI=1S/C26H26Cl2N4O3S/c1-2-32-14-23(30-26(33)35-15-17-9-19(27)12-20(28)10-17)22-11-18(3-4-24(22)32)25-29-21(16-36-25)13-31-5-7-34-8-6-31/h3-4,9-12,14,16H,2,5-8,13,15H2,1H3,(H,30,33)

InChI Key

LWAWVSPPYJMUDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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